molecular formula C15H10ClN3O B2699731 (2E)-3-(4-chlorophenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide CAS No. 496021-34-2

(2E)-3-(4-chlorophenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide

Cat. No.: B2699731
CAS No.: 496021-34-2
M. Wt: 283.72
InChI Key: KIOPZTQYNSVELJ-XYOKQWHBSA-N
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Description

(2E)-3-(4-chlorophenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide is an organic compound characterized by the presence of a chloro-substituted phenyl group, a cyano group, and a pyridinyl group attached to an acrylamide backbone

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-cyano-N-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O/c16-13-5-3-11(4-6-13)8-12(9-17)15(20)19-14-2-1-7-18-10-14/h1-8,10H,(H,19,20)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOPZTQYNSVELJ-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C(=CC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)NC(=O)/C(=C/C2=CC=C(C=C2)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide typically involves a multi-step process. One common method includes the condensation reaction between 4-chlorobenzophenone and tosyl hydrazide . The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of (2E)-3-(4-chlorophenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-(4-chlorophenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(4-chlorophenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group and the pyridinyl moiety enhances its reactivity and potential for forming diverse derivatives.

Biological Activity

(2E)-3-(4-chlorophenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyano group , a pyridine ring , and a 4-chlorophenyl group , which contribute to its unique chemical properties. Its molecular formula is C13H10ClN3C_{13}H_{10}ClN_{3}, with a molecular weight of approximately 245.69 g/mol.

The biological activity of (2E)-3-(4-chlorophenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide is primarily attributed to its ability to interact with specific molecular targets, acting as either an agonist or antagonist at various receptors. The compound may modulate signaling pathways involved in:

  • Neurotransmitter Receptors : It has been investigated for its potential to influence neurotransmitter systems, particularly in the context of neurological disorders.
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes, which could be beneficial in treating conditions like cancer or inflammation.

Anticancer Properties

Recent studies have shown that (2E)-3-(4-chlorophenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide exhibits promising anticancer activity. Research indicates that it can induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation. For example:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)12Mitochondrial disruption
A549 (Lung Cancer)18Cell cycle arrest and apoptosis

These findings suggest that the compound could serve as a lead molecule for developing new anticancer therapies.

Neuroprotective Effects

In addition to its anticancer properties, (2E)-3-(4-chlorophenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide has been studied for its neuroprotective effects. It appears to protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activity. Research indicates:

  • Reduction in Reactive Oxygen Species (ROS) : The compound significantly lowers ROS levels in neuronal cell cultures.
  • Enhancement of Neurotrophic Factors : It promotes the release of brain-derived neurotrophic factor (BDNF), which supports neuronal survival and growth.

Case Studies

  • Study on Anticancer Activity : A recent study published in Cancer Letters evaluated the efficacy of (2E)-3-(4-chlorophenyl)-2-cyano-N-(pyridin-3-yl)prop-2-enamide against various cancer cell lines. Results demonstrated significant cytotoxicity, particularly in MCF-7 and HeLa cells, highlighting its potential as an anticancer agent.
  • Neuroprotection in Animal Models : Another study investigated the neuroprotective effects of the compound in a mouse model of Parkinson's disease. Treatment with the compound resulted in improved motor function and reduced neuronal loss in the substantia nigra, suggesting its potential for treating neurodegenerative diseases.

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